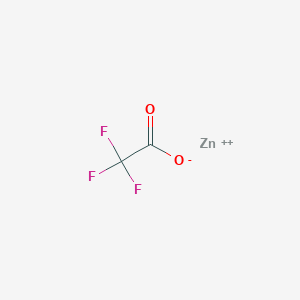

zinc;2,2,2-trifluoroacetate

Description

BenchChem offers high-quality zinc;2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about zinc;2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2F3O2Zn+ |

|---|---|

Molecular Weight |

178.4 g/mol |

IUPAC Name |

zinc;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.Zn/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |

InChI Key |

GYODMQKJXNERNZ-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Zn+2] |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for Zinc;2,2,2 Trifluoroacetate

Direct Reaction Approaches

Direct reaction methods are straightforward and represent the most conventional routes to synthesizing zinc;2,2,2-trifluoroacetate. These syntheses involve the neutralization of a basic zinc precursor with trifluoroacetic acid.

A widely employed method for the synthesis of zinc;2,2,2-trifluoroacetate involves the reaction of zinc oxide with trifluoroacetic acid. google.com This reaction is typically carried out in a suitable solvent to facilitate the interaction between the solid zinc oxide and the acid. google.com The general chemical equation for this reaction is:

ZnO + 2CF₃COOH → Zn(O₂CCF₃)₂ + H₂O google.com

This process is valued for its directness and the relative ease of obtaining the starting materials. The reaction progress can often be monitored by the dissolution of the solid zinc oxide into the reaction medium.

| Reactant | Role | Stoichiometry (Molar Ratio) |

| Zinc Oxide (ZnO) | Zinc source | 1 |

| Trifluoroacetic Acid (CF₃COOH) | Acid source | 2 |

Table 1: Stoichiometry for the Reaction of Zinc Oxide and Trifluoroacetic Acid

ZnCO₃ + 2CF₃COOH → Zn(O₂CCF₃)₂ + H₂O + CO₂ wikipedia.org

This method is also a common choice due to the commercial availability of zinc carbonate and the clear indication of reaction progress through the effervescence of carbon dioxide. nanografi.com While specific documented protocols for this exact synthesis are not as detailed as for zinc oxide, the principles are well-established in inorganic synthesis. smolecule.comwikipedia.orgchemicalbook.com

| Reactant | Role | Stoichiometry (Molar Ratio) |

| Zinc Carbonate (ZnCO₃) | Zinc source | 1 |

| Trifluoroacetic Acid (CF₃COOH) | Acid source | 2 |

Table 2: Stoichiometry for the Reaction of Zinc Carbonate and Trifluoroacetic Acid

The direct reaction of zinc oxide or zinc carbonate with trifluoroacetic acid in aqueous or other protic solvents typically yields zinc;2,2,2-trifluoroacetate hydrate (B1144303) (Zn(O₂CCF₃)₂·xH₂O). sigmaaldrich.com The isolation of this hydrated salt is commonly achieved through crystallization. smolecule.com This process involves concentrating the reaction mixture by evaporating the solvent to induce supersaturation, followed by cooling to promote the formation of crystals. smolecule.comgoogle.com The resulting crystalline solid can then be collected by filtration. smolecule.com The degree of hydration can vary depending on the crystallization conditions.

Azeotropic Dehydration Synthesis

For applications requiring the anhydrous form of zinc;2,2,2-trifluoroacetate, methods to remove the water of hydration or prevent its formation are necessary. Azeotropic dehydration is an effective technique to achieve this.

A notable method for preparing anhydrous zinc;2,2,2-trifluoroacetate involves conducting the synthesis in a halogenated hydrocarbon solvent, such as dichloromethane (B109758). google.com This solvent is chosen because it can form an azeotrope with the water produced during the reaction, facilitating its removal. google.com The synthesis still commences with the reaction of zinc oxide and trifluoroacetic acid, but the reaction medium plays a crucial role in the subsequent purification step. google.com

To obtain a high-purity, anhydrous product, specific reaction conditions are optimized. A patented method outlines a process where zinc oxide is first dispersed in dichloromethane. google.com Trifluoroacetic acid is then added dropwise while maintaining the temperature below 35°C, with a preferred reaction temperature of 20-25°C for a duration of 6-12 hours. google.com Following the reaction, the water is removed from the solution by azeotropic distillation, with the distillation temperature controlled between 30°C and 40°C until the water content is ≤ 0.05%. google.com The resulting solid zinc;2,2,2-trifluoroacetate is then isolated by filtration and drying, yielding a product with a purity that can reach 90%. google.com

| Parameter | Optimized Condition |

| Solvent | Dichloromethane google.com |

| Reactants | Zinc Oxide, Trifluoroacetic Acid google.com |

| Mass Ratio (ZnO:CH₂Cl₂) | 1:5 to 1:40 google.com |

| Mass Ratio (ZnO:CF₃COOH) | 1:1 to 1:5 google.com |

| Reaction Temperature | 20-30°C (preferably 20-25°C) google.com |

| Reaction Time | 6-12 hours (preferably 8 hours) google.com |

| Purification Method | Azeotropic Distillation google.com |

| Distillation Temperature | 30-40°C google.com |

| Final Water Content | ≤ 0.05% google.com |

Table 3: Optimized Reaction Conditions for High Purity Zinc;2,2,2-trifluoroacetate

Cluster Synthesis and Ligand Exchange Pathways

The study of zinc;2,2,2-trifluoroacetate extends to its ability to form complex multinuclear structures, specifically μ₄-oxo-tetranuclear zinc clusters. These clusters serve as platforms for further chemical modification through ligand exchange and adduct formation.

The core structure of the μ₄-oxo-tetranuclear zinc cluster, denoted as Zn₄(OCOCF₃)₆O, features a central oxygen atom tetrahedrally coordinated to four zinc atoms, with six trifluoroacetate (B77799) ligands bridging the zinc centers. researchgate.net The synthesis of this cluster has been achieved through various methods, primarily involving the thermal treatment of a zinc trifluoroacetate hydrate.

Historically, the synthesis required harsh conditions. One established method involves heating zinc trifluoroacetate hydrate, Zn(OCOCF₃)₂·xH₂O, to high temperatures (320-360 °C) under a high vacuum. researchgate.netrsc.org This process results in the sublimation and subsequent solidification of the pure zinc cluster on the vessel walls, yielding the product in high purity. researchgate.netrsc.org

More recent developments have established milder synthesis conditions. A notable method involves refluxing a solution of zinc trifluoroacetate hydrate in an appropriate solvent, which facilitates the formation of the cluster at significantly lower temperatures, around 110 °C. researchgate.netrsc.orgelsevierpure.com This approach involves the azeotropic removal of water and trifluoroacetic acid (TFA), leading to the precipitation of the desired cluster. rsc.org The use of anhydrous zinc trifluoroacetate in this milder process has been reported to result in unsatisfactorily low yields. rsc.org

Table 1: Synthesis Methods for Zn₄(OCOCF₃)₆O

| Method | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| High-Temperature Vacuum | Zinc trifluoroacetate hydrate (Zn(OCOCF₃)₂·xH₂O) | 320-360 °C, <0.02 mmHg vacuum | 84% | researchgate.netrsc.org |

| Mild Reflux | Zinc trifluoroacetate hydrate (Zn(OCOCF₃)₂·xH₂O) | ~110 °C, reflux in toluene (B28343) with azeotropic removal of H₂O/TFA | Not specified | rsc.orgrsc.orgelsevierpure.com |

The trifluoroacetate (TFA) ligands on the Zn₄(OCOCF₃)₆O cluster are not static and can be exchanged with other carboxylate ligands. This process occurs in equilibrium, where the incoming ligand competes with the existing TFA ligands for coordination sites on the zinc atoms. researchgate.net

A well-documented example of this is the reaction with methacrylic acid (MAA), which leads to the formation of mixed-ligand clusters with the general formula Zn(MA)n(TFA)₆₋n (where n can be up to 6). rsc.org To drive the equilibrium towards a higher incorporation of the methacrylate (B99206) (MA) ligand, an excess of methacrylic acid is typically used in the reaction. researchgate.net The resulting product is often a mixture of clusters with varying ratios of MA to TFA ligands, the composition of which can be influenced by factors such as temperature and solvent. rsc.org This ligand exchange capability is fundamental to modifying the properties of the core zinc-oxo cluster for specific applications, such as in advanced photolithography materials. rsc.org

Table 2: Ligand Exchange in Zinc Oxoclusters

| Core Cluster | Exchanging Ligand | Resulting Product Family | Key Principle | Reference |

|---|---|---|---|---|

| Zn₄(OCOCF₃)₆O | Methacrylic acid (MAA) | Zn(MA)n(TFA)₆₋n | Equilibrium reaction; excess of incoming ligand shifts equilibrium. | researchgate.netrsc.org |

The Zn₄(OCOCF₃)₆O cluster can form a stable adduct with a molecule of trifluoroacetic acid (TFA), resulting in the compound Zn₄(OCOCF₃)₆O·CF₃CO₂H. rsc.orgelsevierpure.com The formation of this adduct is a notable phenomenon, particularly as it can be synthesized directly under the milder reaction conditions (~110 °C) used for the cluster itself. researchgate.netrsc.orgelsevierpure.com

The occlusion of carboxylic acids within the crystal structures of metal oxoclusters is a recognized event. researchgate.net In this specific case, the TFA adduct can be seen as a co-product or a derivative of the synthesis process, especially when azeotropic removal of water and TFA is carefully controlled. rsc.org Furthermore, the adduct can be formed directly by adding trifluoroacetic acid to the pre-formed Zn₄(OCOCF₃)₆O cluster, as confirmed by NMR analysis. rsc.org The catalytic properties of the adduct in certain organic transformations have been found to be nearly identical to those of the original parent cluster. researchgate.netrsc.orgelsevierpure.com

Table 3: Formation of the Trifluoroacetic Acid Adduct

| Adduct Formula | Formation Method | Conditions | Reference |

|---|---|---|---|

| Zn₄(OCOCF₃)₆O·CF₃CO₂H | Direct synthesis | ~110 °C, from Zn(OCOCF₃)₂·xH₂O | researchgate.netrsc.orgelsevierpure.com |

| Addition to cluster | Addition of TFA to pre-formed Zn₄(OCOCF₃)₆O | rsc.org |

Coordination Chemistry and Structural Elucidation of Zinc;2,2,2 Trifluoroacetate Complexes

Coordination Environment and Geometry of Zinc Centers

The d¹⁰ electronic configuration of the Zn(II) ion does not impose a specific coordination geometry, allowing for a variety of structural possibilities, including tetrahedral, trigonal bipyramidal, and octahedral arrangements. nih.govresearchgate.net The coordination environment in zinc trifluoroacetate (B77799) complexes is highly dependent on the nature of other co-ligands present in the coordination sphere.

A recurring feature in the coordination chemistry of zinc trifluoroacetate is the preference for the trifluoroacetate (TFA) anion to act as a monodentate ligand, binding to the zinc center through a single oxygen atom. wikipedia.org This contrasts with the behavior of simple carboxylates like acetate (B1210297), which often chelate or bridge metal ions in a bidentate fashion. wikipedia.org

In a 2D coordination polymer, zinc trifluoroacetate–1,3-bis(4-pyridyl)propane, the trifluoroacetate anions are explicitly coordinated to the Zn²⁺ ions in a monodentate manner. researchgate.net Similarly, in certain dinuclear zinc hydroxamate complexes, the trifluoroacetate ligand also adopts a monodentate coordination fashion. acs.org This preference is attributed to the electron-withdrawing nature of the trifluoromethyl group, which reduces the electron density on the carboxylate oxygen atoms, weakening their ability to form stable chelate rings. This is exemplified in the hydrated complex [Zn(κ¹-O₂CCF₃)₂(OH₂)₄], where the TFA ligands are monodentate. wikipedia.org

Tetrahedral geometry is one of the most common coordination environments for zinc(II) complexes, a fact that is consistent with the octet rule. researchgate.netmdpi.com In complexes where zinc is coordinated to four ligands, a tetrahedral or distorted tetrahedral geometry is frequently observed. researchgate.net

For instance, structural studies of metallotripyrrinates, including a zinc complex with a trifluoroacetate counter-ion (TrpyZnO₂CCF₃), have revealed a pseudotetrahedral coordination geometry around the zinc center. grafiati.com The formation of tetrahedral [M₄(μ₄-O)] cores, where M can be zinc, is another important structural motif derived from zinc carboxylates. nih.gov The molecular structure of complexes like 1-Zn features a tetrahedral [Zn₄(μ₄-O)] core stabilized by six μ₂ monoanionic benzamidate ligands, with Zn–O bond lengths to the central oxide ion ranging from 1.941 to 1.961 Å. nih.gov

While tetrahedral coordination is common, zinc(II) is highly versatile and can readily adopt higher coordination numbers, with five- and six-coordinate complexes being prevalent. researchgate.netresearchgate.net Octahedral geometry is particularly common for six-coordinate zinc complexes. libretexts.org

An example is the 1D coordination polymer, [Zn(phen)(OOCCF₃)₂]n, where bridging trifluoroacetate ions link the zinc atoms. rsc.org Each zinc ion completes its environment to an octahedral one through the coordination of a chelated phenanthroline molecule. rsc.org In another coordination polymer involving zinc trifluoroacetate and 1,3-bis(4-pyridyl)propane, the zinc atoms are also found in slightly distorted octahedral coordination polyhedra, bound to nitrogen atoms from the pyridyl ligands and oxygen atoms from two independent monodentate trifluoroacetate anions. researchgate.net

Trigonal-planar geometry is a known, though less common, coordination mode for three-coordinate species. libretexts.org However, in the context of five-coordinate zinc complexes, a trigonal-bipyramidal geometry is more frequently observed. nih.govresearchgate.netresearchgate.net

Zinc(II) complexes are generally classified as kinetically labile, meaning they undergo rapid ligand exchange reactions. vaia.comnih.gov This high rate of exchange is a key feature of their chemical reactivity and biological function. The lability is influenced by the d¹⁰ electron configuration of Zn(II), which results in a ligand field stabilization energy (LFSE) of zero, regardless of the coordination geometry. libretexts.org This lack of LFSE contribution to the stability of the complex leads to lower activation barriers for ligand substitution.

Research into the mechanisms of zinc transport and reactivity suggests that ligand exchange can occur via a direct transfer process, without the formation of free Zn²⁺ ions. nih.gov This "direct zinc ligand exchange mechanism" involves the initial formation of a complex between the zinc-donor and the zinc-acceptor, facilitating the transfer of the zinc ion through a series of intermediate steps. nih.gov This is particularly relevant for understanding how zinc is handled in biological systems, where pools of thermodynamically stable yet kinetically labile zinc exist, such as in the protein metallothionein. nih.gov The study of ligand exchange mechanisms in non-aqueous solutions for complexes of zinc with ligands like substituted thioureas has been a subject of detailed kinetic investigation using techniques such as nuclear magnetic resonance. mcmaster.ca

Structural Characterization Techniques

The definitive determination of the coordination geometries and structural features of zinc trifluoroacetate complexes relies heavily on empirical analytical methods, with single-crystal X-ray diffraction being the most powerful.

The structures of numerous zinc trifluoroacetate-containing complexes have been established using this technique. For example, the octahedral coordination of zinc in the [Zn(phen)(OOCCF₃)₂]n polymer and the zinc trifluoroacetate–1,3-bis(4-pyridyl)propane complex were both determined by single-crystal XRD. researchgate.netrsc.org Similarly, the pseudotetrahedral geometry in the zinc metallotripyrrinate complex was confirmed through X-ray structural investigation. grafiati.com The data obtained from these analyses, such as unit cell parameters and space groups, are fundamental to understanding the solid-state structure of these materials.

Interactive Data Table: Crystallographic Data for [Zn₂(bpp)₂(CF₃CO₂)₄] researchgate.net

The following table presents selected crystallographic data for the coordination polymer zinc trifluoroacetate–1,3-bis(4-pyridyl)propane, which illustrates a typical output from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Formula | C₃₀H₂₈F₆N₄O₄Zn |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.261(1) |

| b (Å) | 17.642(1) |

| c (Å) | 18.632(1) |

| β (°) ** | 115.85(1) |

| Volume (ų) | 6289.3(6) |

| Z | 8 |

| Calculated Density (g/cm³) ** | 1.453 |

| Coordination Geometry | Distorted Octahedral |

| TFA Coordination Mode | Monodentate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a important tool for elucidating the behavior of zinc;2,2,2-trifluoroacetate complexes in solution. ichem.mdmdpi.com Particularly, 1H, 13C, and 19F NMR provide valuable insights into ligand coordination, complex stoichiometry, and dynamic processes. ichem.mdsoton.ac.uk

¹⁹F NMR: A key feature in the ¹⁹F NMR spectrum of zinc;2,2,2-trifluoroacetate is a single resonance, which indicates that the trifluoroacetate ligands are chemically equivalent in the solution state. For instance, a single peak is observed at approximately -78.88 ppm in THF-d₈ at 35°C. The chemical shift for trifluoroacetate coordination is typically found near -75 ppm. This technique is also instrumental in tracking the progress of reactions involving the coordination of the trifluoroacetate ligand.

¹H and ¹³C NMR: These techniques are employed to resolve the organic moieties within the complex, providing information about the structure and coordination environment of other ligands present. soton.ac.uk In studies of zinc(II) complexes with various organic ligands, significant shifts in the ¹H and ¹³C NMR spectra upon coordination of the ligand to the zinc center are observed, confirming complex formation. ichem.mdnih.gov Two-dimensional NMR experiments, such as COSY and HSQC, are often used to assign the complex spectra of both the free ligand and the resulting zinc complex. nih.gov

⁶⁷Zn NMR: While potentially informative, ⁶⁷Zn NMR is often limited by the low natural abundance of the ⁶⁷Zn isotope (4.1%) and its quadrupolar relaxation properties. The chemical shifts for ⁶⁷Zn can span a wide range, from -500 to -2700 ppm relative to a zinc nitrate (B79036) standard.

The following table summarizes representative NMR data for zinc;2,2,2-trifluoroacetate and related complexes:

| Nucleus | Chemical Shift (ppm) | Solvent | Remarks |

| ¹⁹F | -78.88 | THF-d₈ | Single resonance indicating equivalent trifluoroacetate ligands. |

| ¹⁹F | ~ -75 | - | Typical range for trifluoroacetate coordination. |

| ⁶⁷Zn | -500 to -2700 | - | Relative to Zn(NO₃)₂. |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the coordination modes of the trifluoroacetate ligand in zinc complexes. The vibrational frequencies of the carboxylate group (COO) are particularly sensitive to its coordination environment.

The key vibrational bands for the trifluoroacetate ligand are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group. The difference between these two frequencies (Δν = νₐₛ - νₛ) can be used to distinguish between different coordination modes:

Monodentate: The trifluoroacetate ligand binds to the zinc ion through one of its oxygen atoms.

Bidentate (chelating): Both oxygen atoms of the trifluoroacetate ligand bind to the same zinc ion.

Bidentate (bridging): The trifluoroacetate ligand bridges two different zinc ions.

In zinc trifluoroacetate complexes, the trifluoroacetate ligand often acts as a bridging ligand, connecting two zinc atoms. rsc.org For example, in a one-dimensional coordination polymer of zinc trifluoroacetate, the bridging coordination is asymmetric, resulting in two short and two long Zn-O bonds. rsc.org The FTIR spectrum of a tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, confirms the presence of the trifluoroacetate ligands. jst.go.jp

The presence of other ligands in the complex can be identified by their characteristic vibrational bands. For instance, in complexes containing phenanthroline, the characteristic bands of this ligand are observed in the FTIR spectrum. rsc.org The C-F stretching vibrations of the CF₃ group also give rise to strong absorption bands, typically in the range of 1220-1150 cm⁻¹. rsc.org

The table below presents typical FTIR data for zinc;2,2,2-trifluoroacetate complexes:

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

| ν(C-F) | 1221 - 1155 | Stretching vibration of the trifluoromethyl group. rsc.org |

| νₐₛ(COO) | ~1675 | Asymmetric stretching of the carboxylate group. arcnl.nl |

| ν(M-O) | 488 - 413 | Stretching vibration of the zinc-oxygen bond. mdpi.comnih.gov |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material. journals.co.zaaip.orgdiva-portal.org For zinc;2,2,2-trifluoroacetate complexes, XPS is used to analyze the core level spectra of zinc (Zn), oxygen (O), carbon (C), and fluorine (F).

Zn 2p Spectra: The Zn 2p region of the XPS spectrum exhibits two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, due to spin-orbit splitting. researchgate.netthermofisher.com The binding energy of the Zn 2p₃/₂ peak for zinc in the +2 oxidation state typically falls in the range of 1021-1023 eV. researchgate.netthermofisher.com For instance, in one study, the Zn 2p₃/₂ peak was observed at 1021.9 eV. researchgate.net Small shifts in these binding energies can provide information about the coordination environment of the zinc ion.

O 1s Spectra: The O 1s spectrum can be complex and may show multiple components corresponding to oxygen atoms in different chemical environments, such as the carboxylate group of the trifluoroacetate ligand and any coordinated water or hydroxide (B78521) ligands. uva.nl

C 1s Spectra: The C 1s spectrum of ethyl trifluoroacetate, a related compound, shows distinct peaks for the different carbon environments: C-C/C-H, C-O, and CF₃. diva-portal.orgresearchgate.net This demonstrates the ability of XPS to distinguish between carbon atoms with different functional groups.

F 1s Spectra: The F 1s spectrum shows a single peak corresponding to the fluorine atoms in the trifluoromethyl group.

The following table summarizes representative XPS binding energy data for zinc;2,2,2-trifluoroacetate and related compounds:

| Core Level | Binding Energy (eV) | Compound/Species |

| Zn 2p₃/₂ | 1021.9 | Zinc complex researchgate.net |

| Zn 2p₁/₂ | 1045.0 | Zinc complex researchgate.net |

| C 1s (C-C/C-H) | ~285.0 | Adventitious Carbon (reference) xpsdatabase.net |

| C 1s (CF₃) | ~293 | Ethyl trifluoroacetate researchgate.net |

Note: Binding energies can be affected by charging effects and the reference used for calibration. xpsdatabase.netxpsdatabase.net

Mass Spectrometry for Cluster Integrity and Composition

Mass spectrometry is a vital tool for determining the molecular weight and confirming the composition and integrity of zinc;2,2,2-trifluoroacetate clusters. arcnl.nlspiedigitallibrary.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to bring these non-volatile complexes into the gas phase for analysis. mdpi.com

The unique isotopic pattern of zinc, with its multiple naturally occurring isotopes, provides a characteristic signature in the mass spectrum that can confirm the number of zinc atoms in a cluster. arcnl.nlspiedigitallibrary.org For example, the presence of a tetranuclear zinc oxo-cluster can be verified by the distinct isotopic distribution arising from the four zinc atoms. arcnl.nl

Mass spectrometry experiments have been used to study the ligand exchange reactions in zinc oxo-clusters, confirming that the core structure is maintained while ligands are substituted. spiedigitallibrary.org For instance, in a study of a mixed-ligand zinc oxo-cluster containing both trifluoroacetate and methacrylate (B99206) ligands, mass spectrometry confirmed the presence of both ligands and helped to determine their relative abundance. spiedigitallibrary.orgarcnl.nl

Fragmentation studies using tandem mass spectrometry (MS/MS) can provide insights into the structure and stability of the complexes. mdpi.comnih.gov By inducing fragmentation of the parent ion, the resulting fragment ions can reveal information about the connectivity of the atoms within the cluster and the relative strengths of the bonds. nih.govresearchgate.net For example, the loss of a trifluoroacetate ligand can be observed as a specific mass loss in the MS/MS spectrum. arcnl.nl

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is used to investigate the electronic transitions within zinc;2,2,2-trifluoroacetate complexes. mdpi.comresearchgate.net Since the Zn(II) ion has a d¹⁰ electronic configuration, d-d transitions are not possible. Therefore, the absorption bands observed in the UV-Vis spectra of its complexes typically arise from electronic transitions within the ligands (intraligand transitions) or from ligand-to-metal charge transfer (LMCT) transitions. uni-regensburg.deresearchgate.net

In many zinc complexes, the absorption spectra are dominated by π→π* and n→π* transitions originating from the organic ligands. researchgate.net For instance, in a zinc(II) complex with a Schiff base ligand, absorption bands at 265 nm and 296 nm were assigned to π→π* transitions, while a band at 321 nm was attributed to an n→π* transition. researchgate.net

The coordination of a ligand to the zinc ion can cause a shift in the absorption bands. mdpi.com For example, spectrophotometric titrations of a di(imino)pyridine ligand with zinc(II) trifluoromethanesulfonate (B1224126) showed a bathochromic (red) shift in the absorption spectrum upon complex formation, consistent with the interaction of the ligand with the metal ion. mdpi.com

In some cases, a new, broad absorption band at a longer wavelength can appear upon complexation, which is attributed to an intramolecular charge-transfer (CT) transition. mdpi.comresearchgate.net This occurs when an electron is transferred from an electron-rich part of the complex to an electron-poor part, often facilitated by the coordination to the zinc ion. mdpi.com

The table below summarizes typical UV-Visible absorption data for zinc complexes:

| Wavelength (nm) | Transition | Remarks |

| 265, 296 | π→π | Intraligand transitions. researchgate.net |

| 321 | n→π | Intraligand transition involving a lone pair of electrons. researchgate.net |

| 395 | LMCT | Ligand-to-metal charge transfer. researchgate.net |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Structural Prediction and Reaction Pathways

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the structural and electronic properties of zinc;2,2,2-trifluoroacetate complexes, as well as for elucidating reaction mechanisms. tandfonline.commdpi.comnih.gov

Structural Prediction: DFT calculations can be used to predict the geometries of zinc trifluoroacetate complexes, including bond lengths, bond angles, and coordination numbers. mdpi.com These theoretical predictions can then be compared with experimental data from techniques like X-ray crystallography to validate the computational models. mdpi.com For example, DFT has been used to determine the most stable isomer of a zinc complex with a tridentate ligand, and the results were in good agreement with the X-ray crystal structure. mdpi.com

Reaction Pathways: DFT can also be employed to map out the potential energy surfaces of reactions involving zinc trifluoroacetate complexes, allowing for the identification of transition states and the calculation of activation energies. nih.govresearchgate.net This provides valuable insights into the reaction mechanisms. For instance, DFT studies have been used to investigate the reaction pathways for the conversion of precursor molecules to zinc ferrite (B1171679) nanocrystals, considering the role of trifluoroacetate ligands. researchgate.net

Spectroscopic Properties: DFT calculations can aid in the interpretation of experimental spectra. For example, calculated NMR chemical shifts and coupling constants can be compared with experimental data to confirm structural assignments. mdpi.com Similarly, calculated vibrational frequencies can be used to assign the bands in an FTIR spectrum.

Electronic Structure: DFT is also used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comacs.org The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation and can be related to the observed UV-Visible absorption spectra. acs.org These calculations can also reveal the nature of the electronic transitions, for instance, whether they are intraligand or charge-transfer in character. nih.gov

Molecular Dynamics (MD) Simulations for Material Properties

Molecular Dynamics (MD) simulations have become an essential tool for providing molecular-scale insight into the structure-property relationships and for the virtual design of novel materials. acs.org In the context of zinc;2,2,2-trifluoroacetate and related zinc coordination complexes, MD simulations offer a computational microscope to predict and understand their material properties, which are otherwise challenging to probe experimentally. These simulations are particularly valuable for exploring mechanical, thermal, and dynamic behaviors that are governed by the intricate interplay of forces at the atomic level. rsc.org

The accuracy of MD simulations for zinc-containing systems is highly dependent on the quality of the potential energy functions, or force fields, used to describe the interactions between atoms. frontiersin.org Standard classical force fields often struggle to accurately model the interactions involving metal ions like zinc(II). frontiersin.orgnih.gov A common issue is the use of a fixed +2 charge for the zinc ion, which can lead to an overestimation of electrostatic interactions, resulting in incorrect coordination geometries and dynamics during simulations. frontiersin.orgnih.gov For instance, simulations using a +2 charge have been shown to incorrectly predict a hexa-coordinated state for zinc ions that are known to be penta-coordinated from experimental data. nih.gov

To overcome these limitations, more advanced force fields and models have been developed. These include polarizable force fields that account for induced dipoles, fluctuating charge models, and the reduction of atomic charges to more realistic values, often between +1.25e and +1.5e, which better reproduces experimental observations. acs.orgfrontiersin.orgnih.gov Recently, the development of neural network potentials (NNPs) and hybrid Deep Potential/Molecular Mechanics (DP/MM) models represents a significant leap forward. frontiersin.orgbiorxiv.org These machine learning-based approaches can achieve quantum mechanical (QM) accuracy at a fraction of the computational cost by learning from QM data, allowing for a more precise description of complex quantum effects like polarization and charge transfer between the zinc ion and its ligands. frontiersin.orgbiorxiv.org

MD simulations are employed to predict a range of material properties for zinc-based coordination polymers and metal-organic frameworks (MOFs), providing insights that are directly relevant for complexes involving zinc;2,2,2-trifluoroacetate.

Mechanical Properties: MD simulations, often complemented by Density Functional Theory (DFT) calculations, can compute the full elastic constant tensor of a material. osti.gov From this tensor, key mechanical descriptors such as Young's modulus, bulk modulus, and hardness can be derived. rsc.orgosti.gov These theoretical predictions can be validated against experimental techniques like nanoindentation and high-pressure crystallography. osti.gov For zinc-based MOFs like ZIF-8, simulations have shown that structural defects, such as missing zinc linkers, can significantly lower the material's stiffness and introduce higher local anisotropy. acs.org

Thermal Properties: Simulations are also used to assess thermal properties, including thermal conductivity, heat capacity, and the coefficient of thermal expansion. nih.govdoi.org Studies on a diverse set of MOFs, including several zinc-based structures (MOF-5, MOF-177), have revealed that these materials generally possess low thermal conductivity and heat capacity compared to traditional solids like metals and ceramics. nih.gov A fascinating property observed in some zinc-containing MOFs is negative thermal expansion, where the material contracts upon heating. This behavior is linked to low-energy transverse vibrational modes and the specific topology of the framework. nih.gov

Structural Dynamics and Electrochemical Behavior: MD simulations can model the dynamic behavior of the coordination environment around the zinc center. nih.gov For flexible materials, such as certain MOFs, simulations can capture large-scale structural changes, or "breathing," that occurs upon the adsorption of guest molecules. nih.gov In the context of electrochemical applications, where zinc;2,2,2-trifluoroacetate is used as a salt in nonaqueous batteries, MD simulations can elucidate ion solvation structures and transport properties within the electrolyte. researchgate.netacs.org Simulations show that in solvents like triethyl phosphate (B84403), zinc trifluoroacetate tends to form ion pairs or larger aggregates, which enhances electrochemical stability at the cost of some ionic conductivity. acs.org

Table 1: Force Field Parameters and Considerations for Zinc(II) in MD Simulations

| Parameter/Model | Standard Force Field (e.g., Amber ff14SB) | Advanced/Corrected Models | Rationale for Advanced Models |

|---|---|---|---|

| Zinc Ion Charge | Fixed at +2.0e frontiersin.orgnih.gov | Scaled to +1.25e to +1.5e frontiersin.orgnih.gov | Overestimation of electrostatic forces with a +2 charge leads to incorrect coordination numbers and dynamics. frontiersin.orgnih.gov |

| Coordination Model | Non-bonded (electrostatic & van der Waals) nih.gov | Non-bonded, Bonded (ZAFF), or Neural Network Potentials frontiersin.orgnih.gov | Advanced models can better capture the geometry and flexibility of the zinc coordination sphere. frontiersin.orgnih.gov |

| Polarization | Typically not included acs.org | Explicitly included (e.g., AMOEBA, Drude) or implicitly via NNP acs.orgchemrxiv.org | Important for accurately modeling the strong local electric fields and charge transfer in ionic systems and around metal centers. acs.orgchemrxiv.org |

| Predicted Coordination | Often overestimates (e.g., hexa-coordination) nih.gov | More accurately reproduces experimental coordination (e.g., tetrahedral, penta-coordination) frontiersin.orgnih.gov | Correctly modeling the coordination environment is crucial for predicting structural stability and reactivity. frontiersin.org |

Table 2: Simulated Thermal Properties of Representative Zinc-Based MOFs

| Material | Inorganic Node | Thermal Conductivity (W·m⁻¹·K⁻¹) | Isobaric Heat Capacity (J·g⁻¹·K⁻¹) | Volumetric Thermal Expansion (10⁻⁶ K⁻¹) |

|---|---|---|---|---|

| MOF-5 | ZnO₄ | ~0.31 | ~1.0 | -110 |

| MOF-177 | ZnO₄ | ~0.26 | ~1.1 | -120 |

| UMCM-1 | ZnO₄ | ~0.29 | ~1.1 | -100 |

| HKUST-1 (Copper-based for comparison) | Copper-paddle wheel | ~0.39 | ~0.9 | -40 |

Data derived from molecular simulations presented in literature. nih.gov

Catalytic Applications of Zinc;2,2,2 Trifluoroacetate in Organic Transformations

General Principles of Zinc;2,2,2-Trifluoroacetate Catalysis

The catalytic prowess of zinc;2,2,2-trifluoroacetate is not merely a consequence of the zinc ion itself, but rather a synergistic interplay of its components and structural organization.

Lewis Acidity Enhancement by Trifluoroacetate (B77799) Ligands

The trifluoroacetate (TFA) ligands play a pivotal role in augmenting the Lewis acidity of the zinc center. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the zinc ion, making it a more potent Lewis acid compared to other zinc salts like zinc acetate (B1210297). jst.go.jpacs.orgnih.gov This enhanced Lewis acidity allows for more effective activation of carbonyl compounds, a key step in many organic reactions. nih.gov The choice of the carboxylate ligand is crucial; for instance, changing from acetate to trifluoroacetate has been shown to dramatically improve catalytic activity. jst.go.jpresearchgate.net While zinc salts, in general, are utilized as Lewis acids in various nucleophilic addition reactions, the electronic tuning afforded by different carboxylate ligands, such as trifluoroacetate versus acetate, provides a means to modulate reactivity. acs.orgnih.gov

Role of Cluster Architecture in Catalytic Activity

Zinc;2,2,2-trifluoroacetate often exists as a μ4-oxo-tetranuclear zinc cluster, specifically Zn₄(OCOCF₃)₆O. jst.go.jpelsevierpure.com This cluster architecture is not a passive scaffold but an active participant in catalysis. The multinuclear arrangement provides multiple active sites for the coordination and activation of substrates. smolecule.com This cooperative catalytic effect within the cluster structure significantly enhances reaction efficiency when compared to mononuclear zinc catalysts. smolecule.com The tetranuclear zinc cluster has demonstrated remarkable versatility, proceeding under relatively mild conditions. smolecule.com The stability of this cluster, while beneficial for its isolation and handling, can sometimes lead to lower reactivity. However, the trifluoroacetate ligands strike a balance, providing stability without rendering the complex catalytically inert. jst.go.jp In some instances, the addition of ligands like alkyl amines or N-heteroaromatics can coordinate with the metal centers, potentially stabilizing clusters with lower nuclearities and further enhancing catalytic activity. researchgate.net

Functional Group Tolerance and Chemoselectivity

A significant advantage of zinc;2,2,2-trifluoroacetate as a catalyst is its high functional group tolerance and chemoselectivity. jst.go.jpelsevierpure.comrsc.org The catalyst has been shown to be compatible with a wide array of sensitive functional groups, including pivaloyl esters, silyl (B83357) ethers, and tetrahydropyranyl ether groups. smolecule.com This tolerance allows for the transformation of complex molecules without the need for extensive protecting group strategies. For example, in transesterification reactions, the catalyst tolerates various N-protective groups and functional groups on the side chains of amino acid esters. researchgate.net Furthermore, the tetranuclear zinc cluster exhibits exceptional chemoselectivity, capable of selectively catalyzing reactions even in the presence of more nucleophilic groups, such as amino groups. researchgate.netsmolecule.com This selectivity is attributed to the unique electronic environment created by the cluster structure and the specific coordination preferences of the zinc centers. smolecule.com

Specific Catalytic Reaction Systems

The unique catalytic properties of zinc;2,2,2-trifluoroacetate have been successfully harnessed in several important organic transformations.

Transesterification Processes

Zinc;2,2,2-trifluoroacetate, particularly in its tetranuclear cluster form, is an efficient catalyst for transesterification reactions. jst.go.jprsc.orgresearchgate.netsmolecule.com This process, which involves the conversion of an ester to a different ester, is facilitated under mild conditions using this catalyst. researchgate.net The reaction demonstrates broad substrate generality, including the successful transesterification of sterically congested α-substituted and α,α-disubstituted β-keto esters. smolecule.com

The mild reaction conditions enabled by the zinc cluster catalyst allow for the transesterification of various functionalized substrates in good to high yields. researchgate.net A notable application is the transesterification of N-protected α-amino acid methyl esters with a variety of alcohols. researchgate.net The high functional group tolerance of the catalyst is a key advantage in these reactions. researchgate.netresearchgate.net Moreover, the catalyst has shown high environmental and economic advantage, with large-scale reactions proceeding under solvent-free conditions with a low E-factor. researchgate.net

Table 1: Examples of Zinc;2,2,2-Trifluoroacetate Catalyzed Transesterification

| Substrate | Alcohol | Product | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-protected α-amino acid methyl esters | Various alcohols | Corresponding esters | Zn₄(OCOCF₃)₆O | Mild | Good to high | researchgate.net |

| β-keto esters | Various alcohols | Corresponding esters | Zinc trifluoroacetate-based catalysts | - | High | smolecule.com |

| Methyl esters | Various alcohols | Corresponding esters | Zn₄(OCOCF₃)₆O | Mild | Good to high | researchgate.net |

| Triglycerides | Methanol | Fatty acid methyl esters (FAME) | Zinc carboxylates | 60 °C | 38% (for Zn complex) | conicet.gov.ar |

Oxazoline (B21484) Formation from Various Substrates

The synthesis of oxazolines, important heterocyclic compounds with applications in medicinal chemistry and as chiral ligands, is another area where zinc;2,2,2-trifluoroacetate excels as a catalyst. jst.go.jprsc.org The tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, efficiently catalyzes the direct conversion of esters, carboxylic acids, and lactones to their corresponding oxazoline products. jst.go.jpsmolecule.com This marks a significant advancement as it represents the first example of a direct catalytic conversion of esters and lactones to oxazolines. jst.go.jp

The reaction proceeds under relatively mild conditions, often at elevated temperatures or under reflux, and exhibits high functional group tolerance. elsevierpure.comsmolecule.comrsc.org The mechanism is believed to involve the initial coordination of the carbonyl-containing substrate to one or more zinc centers within the cluster, followed by nucleophilic attack by an amino alcohol. smolecule.com The catalyst system demonstrates remarkable versatility, being applicable to a variety of starting materials. jst.go.jpsmolecule.com

Table 2: Substrates for Zinc;2,2,2-Trifluoroacetate Catalyzed Oxazoline Formation

| Starting Material | Product Type | Catalyst | Reaction Conditions | Functional Group Tolerance | Reference |

|---|---|---|---|---|---|

| Esters | 2-Oxazolines | Tetranuclear zinc cluster | Reflux conditions | High | smolecule.com |

| Carboxylic acids | 2-Oxazolines | Tetranuclear zinc cluster | Elevated temperature | High | jst.go.jpsmolecule.com |

| Lactones | 2-Oxazolines | Tetranuclear zinc cluster | - | High | jst.go.jpsmolecule.com |

| Nitriles | 2-Oxazolines | Tetranuclear zinc cluster | - | - | smolecule.com |

Acetylation of Alcohols

Zinc trifluoroacetate has been identified as an effective catalyst for the acetylation of alcohols. smolecule.comjst.go.jp This process involves the introduction of an acetyl group onto an alcohol. The reaction is typically carried out using ethyl acetate as the solvent. smolecule.com The catalytic activity of zinc trifluoroacetate in this transformation highlights its utility in protecting group chemistry, a fundamental strategy in multi-step organic synthesis.

A study demonstrated the use of a tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, for the acetylation of alcohols in ethyl acetate. jst.go.jp This catalytic system proved to be highly efficient for this transformation. jst.go.jp The enhanced Lewis acidity of the zinc center, due to the trifluoroacetate ligands, is crucial for activating the alcohol for the acetylation reaction. smolecule.com

Table 1: Acetylation of Alcohols Catalyzed by Zinc Trifluoroacetate

| Catalyst | Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Zn₄(OCOCF₃)₆O | Alcohols | Acetic Anhydride | Ethyl Acetate | Acetylated Alcohols | smolecule.comjst.go.jp |

Deacylation of Esters

In addition to promoting acetylation, zinc trifluoroacetate also catalyzes the reverse reaction, the deacylation of esters. jst.go.jpresearchgate.net This process, which involves the removal of an acyl group from an ester, is effectively carried out in methanol. smolecule.com A tetranuclear zinc cluster catalyst has been successfully used for the deacetylation of acetic esters. This dual catalytic capability for both acylation and deacylation underscores the versatility of zinc trifluoroacetate in organic synthesis.

A new catalytic method for the deacylation of acetates and benzoates was developed utilizing a trifluoroacetate-bridged tetranuclear zinc cluster through transesterification with methanol. researchgate.net This demonstrates the practical application of this catalyst in deprotection strategies.

O-Selective Acylation of Aminoalcohols

One of the most significant applications of zinc trifluoroacetate is in the highly chemoselective O-acylation of aminoalcohols. researchgate.netjst.go.jp This reaction is particularly challenging because the amino group is inherently more nucleophilic than the hydroxyl group. researchgate.net However, using a trifluoroacetate-bridged µ-oxo tetranuclear zinc cluster, selective acylation of the hydroxyl group can be achieved with high efficiency. tcichemicals.com

This remarkable selectivity is a key advantage of using this zinc catalyst. researchgate.net The catalyst facilitates the differentiation between the alcohol and amine functionalities, leading to the preferential formation of the O-acylated product. jst.go.jp This has been described as an "enzyme-like" chemoselectivity.

C=O Bond Activation and CO₂ Cycloaddition

Zinc trifluoroacetate and its cluster derivatives are effective catalysts for the activation of carbonyl (C=O) bonds and for the cycloaddition of carbon dioxide (CO₂) to epoxides. chim.it This reactivity is crucial for the synthesis of cyclic carbonates, which are valuable compounds with applications as electrolytes in batteries and as green solvents.

In the cycloaddition of CO₂ to epoxides, zinc trifluoroacetate exhibits superior catalytic performance compared to other metal trifluoroacetate salts like those of cobalt, iron, and manganese. chim.it The higher Lewis acidity of the zinc salt is a key factor in its enhanced activity. chim.it The tetranuclear zinc cluster has also been shown to be slightly more effective than the simple zinc trifluoroacetate salt in this reaction. chim.it The catalytic system often works in conjunction with a co-catalyst, such as a tetrabutylammonium (B224687) salt, to achieve high conversion rates under mild conditions, including at room temperature and atmospheric pressure. frontiersin.org

Table 2: CO₂ Cycloaddition to Epoxides Catalyzed by Zinc Compounds

| Catalyst | Substrate | Co-catalyst | Conditions | Conversion | Reference |

|---|---|---|---|---|---|

| Zn(O(C=O)CF₃)₂ | Propylene Oxide | TBAI | Ambient | 70-80% | chim.it |

| Tetranuclear Zinc Cluster | Propylene Oxide | TBAI | Ambient | 83% | chim.it |

| [TBA]₂[ZnBr₄] | Styrene Oxide | None | 100°C, 0.8 MPa CO₂ | 52% in 15 min | frontiersin.org |

| [TBA]₂[ZnBr₄] | Propylene Oxide | None | Room Temp, 1 atm CO₂ | High | frontiersin.org |

C-4 Imidization Reactions in Complex Molecule Synthesis

Zinc trifluoroacetate plays a crucial role as a catalyst in the C-4 imidization reaction during the synthesis of complex molecules, such as emamectin (B195283) benzoate (B1203000). google.com In this specific industrial application, the catalyst is used to facilitate the formation of an imide functional group at the C-4 position of an abamectin (B1664291) oxide intermediate. google.com

For this reaction, it has been found that using a highly concentrated form of zinc trifluoroacetate is essential for achieving high reaction efficiency. google.com The catalyst is often used in conjunction with heptamethyldisilazane, with a specific mass ratio between the two components being important for optimal performance. google.com The reaction is typically carried out at a controlled temperature of 45-60 °C for several hours. google.com

Mechanistic Studies and Reaction Kinetics

Proposed Catalytic Cycles

Mechanistic studies have provided insights into the catalytic cycles of reactions mediated by zinc trifluoroacetate and its cluster derivatives. researchgate.netjst.go.jp For transesterification and O-selective acylation reactions, it is proposed that the reaction proceeds through the formation of alkoxide metal complexes as the active species. researchgate.netjst.go.jp

The proposed catalytic cycle for transesterification catalyzed by a tetranuclear zinc cluster involves the following key steps:

Coordination: The alcohol nucleophile coordinates to a zinc center within the cluster. smolecule.comresearchgate.net

Deprotonation: The coordinated alcohol is deprotonated, forming a zinc alkoxide intermediate. This deprotonation step is considered crucial for both high catalytic activity and for determining the chemoselectivity between alcohols and amines. jst.go.jp

Nucleophilic Attack: The zinc alkoxide then attacks the carbonyl carbon of the ester substrate, which is also activated by coordination to another zinc center in the cluster. smolecule.com

Tetrahedral Intermediate: A tetrahedral intermediate is formed, which then collapses to release the product and regenerate the catalytic species.

Kinetic studies have revealed that these reactions often exhibit Michaelis-Menten behavior, which is characteristic of enzyme-catalyzed reactions and suggests the formation of an ordered ternary complex. smolecule.comresearchgate.net This enzyme-like behavior is a notable feature of the catalytic system. researchgate.net In the context of O-selective acylation of aminoalcohols, the catalyst's ability to preferentially deprotonate the alcohol over the more nucleophilic amine is the key to its remarkable chemoselectivity. jst.go.jp

Table 3: Compound Names Mentioned in the Article

| Common Name | IUPAC Name |

|---|---|

| Zinc trifluoroacetate | zinc;2,2,2-trifluoroacetate |

| Cobalt trifluoroacetate | cobalt;2,2,2-trifluoroacetate |

| Iron trifluoroacetate | iron;2,2,2-trifluoroacetate |

| Manganese trifluoroacetate | manganese;2,2,2-trifluoroacetate |

| Heptamethyldisilazane | 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)disilazane |

| Emamectin benzoate | (4''R)-5-O-demethyl-4''-deoxy-4''-(methylamino)avermectin A1a benzoate salt |

| Abamectin oxide | (2aE,4E,5'S,6S,6'R,7S,8E,11R,13S,15S,17aR,20R,20aR,20bS)-6'-[(2S)-butan-2-yl]-20,20b-dihydroxy-5',6,8,19-tetramethyl-17-oxo-3',4',5',6,6',7,10,11,14,15,17,17a,20,20a,20b-hexadecahydro-2H,12H-spiro[11,15-methanofuro[4,3,2-pq] smolecule.comchim.itbenzodioxacyclooctadecine-13,2'-pyran]-7-yl 2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-3-O-methyl-α-L-arabino-hexopyranoside oxide |

Identification of Transition States and Intermediates

The elucidation of reaction mechanisms involving zinc;2,2,2-trifluoroacetate relies heavily on the identification of transient species, including transition states and reactive intermediates. The unique electronic properties of the trifluoroacetate ligand are believed to play a significant role in stabilizing these transient structures. While direct observation can be challenging, a combination of computational modeling and experimental techniques provides insight into the catalytic cycle.

A primary method for predicting the structure of transition states and intermediates is through computational chemistry, particularly Density Functional Theory (DFT) calculations. These models can map out the energy profiles of reaction pathways, helping to identify the most likely transition state structures and the intermediates formed during the catalytic process. kashanu.ac.ir For instance, in many zinc-catalyzed reactions, the initial intermediate is a coordination complex where the Lewis acidic Zn(II) center binds to the substrate, activating it for a subsequent transformation. smolecule.comacs.org

Experimentally, techniques like low-temperature Nuclear Magnetic Resonance (NMR) or Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to trap and characterize reactive intermediates. In reactions catalyzed by the related trifluoroacetic acid, trifluoroacetate esters have been proposed as key reactive intermediates. researchgate.net This suggests that in reactions involving zinc;2,2,2-trifluoroacetate, the formation of a zinc-bound ester intermediate is a plausible step in the mechanism.

Furthermore, research into zinc catalysis has revealed that reaction pathways are not always straightforward mononuclear processes. In some systems, dinuclear zinc pathways are crucial, involving intermediates where two zinc centers cooperate to facilitate the transformation. acs.org These dinuclear complexes can exhibit unique reactivity and lead to different transition states compared to their mononuclear counterparts. The trifluoroacetate ligands are instrumental in these complexes, bridging the metal centers or modulating their electronic properties to facilitate catalysis.

Kinetic Investigations and Optimization of Reaction Parameters

Kinetic studies are fundamental to understanding the mechanism of a catalyzed reaction and for optimizing its efficiency. For transformations involving zinc;2,2,2-trifluoroacetate, these investigations help determine the influence of various parameters on the reaction rate, which in turn provides clues about the rate-determining step and the nature of the catalytic cycle. nih.gov

Common methodologies include initial rate experiments, where the reaction rate is measured at the beginning of the reaction while varying the concentration of one component at a time. nih.gov This allows for the determination of the reaction order with respect to the catalyst, substrate, and any other reagents. nih.gov Kinetic Isotope Effect (KIE) studies, where an atom in a reactant is replaced by its heavier isotope, are also used to probe whether a particular bond is broken in the rate-determining step. nih.govacs.org

The optimization of reaction parameters is critical for maximizing product yield and selectivity while ensuring practical and efficient process conditions. Key parameters that are typically optimized for zinc;2,2,2-trifluoroacetate catalyzed reactions include:

Catalyst Loading: The ratio of catalyst to substrate is a crucial factor. In certain industrial applications, such as the C-4 imidization for emamectin benzoate production, one mole of zinc trifluoroacetate can effectively catalyze 20-80 moles of the starting material. google.com In other high-turnover systems, the catalyst loading can be significantly lower. acs.org

Temperature: Reaction temperature has a profound effect on both rate and selectivity. For some processes, elevated temperatures are required to achieve a reasonable reaction rate. acs.orgnih.gov Conversely, in stereoselective reactions, lowering the temperature can significantly improve the enantioselectivity of the product. acs.org Temperature control is also vital during the preparation of the catalyst itself to prevent the formation of byproducts.

Solvent: The choice of solvent can dramatically influence catalytic activity and selectivity. Screening of various solvents is a common optimization step. For example, in a dinuclear zinc-catalyzed reaction, dichloromethane (B109758) was found to be the optimal solvent for achieving high enantioselectivity. acs.org In other cases, greener solvents like water are explored to develop more environmentally benign protocols. nih.gov

Additives and Co-catalysts: The presence of additives, such as a base, can be essential for the catalytic cycle. In the N-alkylation of aromatic amines using a zinc-based catalyst, the addition of potassium hydroxide (B78521) was found to be critical for achieving a high yield. nih.gov

The following tables provide illustrative examples of how reaction parameters are systematically varied to optimize reaction outcomes, based on findings for zinc-catalyzed systems.

Table 1: Optimization of Base and Catalyst for N-Alkylation of Aniline (B41778)

This table demonstrates the critical role of both the catalyst and a basic additive in achieving a high product yield.

| Entry | Catalyst | Base | Yield (%) |

| 1 | - | KOH | 5 |

| 2 | CNS@Zn1-AA | - | 8 |

| 3 | CNS@Zn1-AA | KOH | 90 |

| 4 | nano ZnO | KOH | <5 |

| 5 | Zn(OAc)2 | KOH | <5 |

Data adapted from a study on N-alkylation of aromatic amines with alcohols, illustrating the necessity of both the specific zinc catalyst (CNS@Zn1-AA) and a base (KOH) for high conversion. Conditions: aniline (1 mmol), benzyl (B1604629) alcohol (2 mmol), base (0.3 eq.), catalyst (15 mg), toluene (B28343) (2 mL), Ar, 120 °C, 12 h. nih.gov

Table 2: Solvent and Temperature Effects on Enantioselectivity

This table illustrates how solvent choice and reaction temperature can be fine-tuned to maximize the enantiomeric excess (ee) of a desired product in an asymmetric transformation.

| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Toluene | 25 | 65 | 85 |

| 2 | THF | 25 | 60 | 82 |

| 3 | CH2Cl2 | 25 | 70 | 88 |

| 4 | CH2Cl2 | 0 | 68 | 91 |

| 5 | CH2Cl2 | -20 | 65 | 94 |

This representative data is based on findings that dichloromethane (CH2Cl2) is a superior solvent and that lowering the temperature improves enantioselectivity in dinuclear zinc-catalyzed reactions. acs.org

Applications of Zinc;2,2,2 Trifluoroacetate in Advanced Materials Science

Photoresist Development for Nanolithography

Zinc-based metal oxoclusters that incorporate trifluoroacetate (B77799) ligands are at the forefront of research into new photoresist materials for Extreme Ultraviolet (EUV) lithography. These materials are critical for manufacturing the next generation of smaller, more powerful semiconductor devices. researchgate.net The inclusion of zinc and fluorine atoms from the trifluoroacetate ligand significantly enhances the absorption of EUV photons (13.5 nm wavelength), a key requirement for improving the sensitivity and resolution of the lithographic process. arcnl.nlmdpi.comresearchgate.netrsc.orgnih.gov

Hybrid inorganic-organic photoresists based on zinc oxoclusters, such as those with a Zn₄O core and a mixed shell of methacrylate (B99206) (MA) and trifluoroacetate (TFA) ligands, have demonstrated exceptional performance in EUV lithography. rsc.orgarcnl.nl These materials, often labeled as Zn(MA)(TFA), combine the high EUV absorptivity of zinc and fluorine with the chemical reactivity of methacrylate ligands. rsc.org Research has shown that these photoresists are capable of printing high-resolution line/space patterns down to 22 nm half-pitch at a low EUV dose of approximately 20 mJ cm⁻². rsc.org The small, uniform molecular size of these clusters is a key factor in achieving such high resolution. rsc.orgnih.gov The high absorption cross-section of fluorine for EUV photons, compared to the carbon and hydrogen that dominate traditional organic resists, makes the trifluoroacetate ligand a crucial component for enhancing sensitivity. mdpi.comnih.gov

Interactive Table: Performance of Zn(MA)(TFA) Photoresist in EUV Lithography

| Performance Metric | Value | Source(s) |

| Achieved Resolution (Half-Pitch) | 22 nm | rsc.org |

| Required EUV Dose | ~20 mJ cm⁻² | rsc.org |

| Linear Absorption Coefficient (13.5 nm) | 12.4 µm⁻¹ | rsc.org |

| Key Ligands | Methacrylate (MA), Trifluoroacetate (TFA) | rsc.org |

The functionality of these materials as negative-tone photoresists relies on a change in solubility upon exposure to EUV radiation. The primary mechanism for this "solubility switch" involves a series of photon-induced chemical reactions. acs.orguva.nl Upon absorbing EUV photons, the carboxylate ligands (both MA and TFA) undergo decarboxylation, releasing CO₂ and generating reactive free radicals. acs.orguva.nlrsc.org

These radicals then initiate cross-linking and polymerization reactions between the methacrylate ligands of neighboring oxoclusters. acs.orguva.nl This cross-linking process creates a larger, networked polymer structure in the exposed regions of the photoresist film, rendering it insoluble in the developer solvent. acs.org Spectroscopic studies have confirmed the loss of CO₂ and a decrease in the C=C double bonds from the methacrylate ligands as a function of EUV dose, supporting the radical-induced polymerization mechanism. nih.govacs.org Additionally, research has observed the migration of fluorine atoms from the CF₃ groups to the zinc core, forming new Zn-F species, which is believed to occur via a dissociative electron attachment path involving low-energy electrons generated during EUV exposure. rsc.orgnih.govacs.org

However, research has shown that simply increasing the fluorine content does not guarantee better performance. acs.orguva.nl In studies where the MA ligand was replaced with a more fluorine-rich ligand, 2-(trifluoromethyl)acrylic acid (TFMAA), the resulting oxocluster showed increased EUV absorption but a decrease in sensitivity (requiring a higher dose for patterning). nih.govacs.org This is attributed to several factors, including the electron-withdrawing nature of the CF₃ group on the TFMA ligand, which reduces the reactivity of the double bond for radical polymerization. nih.govacs.org This highlights a complex trade-off between absorption and reactivity that must be carefully balanced through ligand design. Control over the ratio of MA to TFA ligands is crucial for ensuring reproducible lithographic performance. rsc.orgrsc.org

Interactive Table: Comparison of Zn-Oxocluster Photoresists with Different Ligand Compositions

| Photoresist | Key Ligands | Sensitivity (D₅₀) | Key Finding | Source(s) |

| Zn(MA)(TFA) | Methacrylate, Trifluoroacetate | High | Good balance of reactivity and absorption. | rsc.orgnih.gov |

| Zn(TFMA) | 2-(trifluoromethyl)acrylic acid, Trifluoroacetate | Lower than Zn(MA)(TFA) | Increased fluorine content enhances absorption but reduces sensitivity due to lower ligand reactivity. | nih.govacs.org |

Electrolyte Components in Energy Storage Systems

Zinc;2,2,2-trifluoroacetate is also a promising salt for electrolytes in both nonaqueous and aqueous zinc-ion batteries, addressing key challenges such as electrochemical stability and anode performance.

In the quest for safer, high-energy-density batteries, nonaqueous rechargeable zinc-ion batteries (RZIBs) are gaining attention. figshare.comacs.org Zinc trifluoroacetate (Zn(TFA)₂) has been identified as a competitive zinc salt for these systems due to its high solubility in organic solvents (up to 15 mol·kg⁻¹ in acetonitrile), good ionic conductivity (6.14 mS·cm⁻¹ at 1.0 mol·kg⁻¹), and a wide electrochemical stability window of 2.2 V. figshare.comacs.org

Studies using electrolytes composed of Zn(TFA)₂ in a mixture of acetonitrile (B52724) (AN) and triethyl phosphate (B84403) (TEP) have demonstrated excellent performance. figshare.comacs.org The Zn(TFA)₂ tends to form ion pairs or aggregates in the solvent, which enhances electrochemical stability. figshare.comacs.org Full batteries constructed with a potassium manganese hexacyanoferrate cathode and a Zn(TFA)₂-AN-TEP electrolyte delivered a high specific energy density of 181.9 Wh·kg⁻¹ and maintained 71.7% of their capacity after 1000 cycles. figshare.comacs.org Other research has focused on dual-salt organic electrolytes containing zinc trifluoroacetate hydrate (B1144303) (Zn(TFA)₂·xH₂O) and sodium trifluoroacetate (NaTFA). bohrium.comresearchgate.net In this system, the trifluoroacetate anions form a strong solvation shell around the zinc ions, promoting the formation of a stable, inorganic-rich solid electrolyte interphase (SEI) on the zinc anode, which suppresses dendrite growth and side reactions, enabling stable cycling for over 2400 hours. bohrium.comresearchgate.net

Interactive Table: Performance of Nonaqueous Zn(TFA)₂ Electrolytes

| Electrolyte System | Key Feature | Performance Metric | Source(s) |

| Zn(TFA)₂ in AN/TEP | High solubility and stability | Energy Density: 181.9 Wh·kg⁻¹; Capacity Retention: 71.7% after 1000 cycles | figshare.comacs.org |

| Zn(TFA)₂·xH₂O / NaTFA in AN | Anion-rich solvation structure | Anode Cycling Stability: >2400 hours at 0.5 mA cm⁻² | bohrium.comresearchgate.net |

For aqueous zinc batteries, which are inherently safer and lower cost, a key challenge is controlling the zinc anode interface to prevent dendrite formation and side reactions. jst.go.jp A novel approach involves using Zn(TFA)₂ as the primary salt in combination with a cationic surfactant. jst.go.jpjst.go.jp Specifically, the addition of cetyltrimethylammonium trifluoroacetate (CTATFA) to a 1 M Zn(TFA)₂ aqueous electrolyte creates a surfactant-based system with superior properties. jst.go.jpjst.go.jpnii.ac.jp

The self-assembly of the surfactant enhances ionic conductivity and widens the electrochemical stability window of the aqueous electrolyte. jst.go.jpresearchgate.net In a zinc symmetric cell, this electrolyte demonstrated excellent zinc plating and stripping reversibility for over 800 hours. jst.go.jpjst.go.jp A full Zn/MnO₂ cell using this surfactant-based electrolyte achieved a specific capacity of 105 mAh g⁻¹ over 750 cycles, showcasing its potential for creating high-performance, long-lasting aqueous batteries. jst.go.jpjst.go.jp

Interactive Table: Performance of Aqueous Zn(TFA)₂ Electrolyte with Surfactant

| Electrolyte Composition | Cell Type | Performance Metric | Source(s) |

| 1 M Zn(TFA)₂ + 0.5 M CTATFA | Zn Symmetric Cell | Stable plating/stripping for >800 hours (at 1 mA cm⁻²) | jst.go.jpjst.go.jp |

| 1 M Zn(TFA)₂ + 0.5 M CTATFA | Zn-Cu Cell | >300 plating/stripping cycles (at 5 mA cm⁻²) | jst.go.jpjst.go.jp |

| 1 M Zn(TFA)₂ + 0.5 M CTATFA | Zn/MnO₂ Full Cell | Specific Capacity: 105 mAh g⁻¹ over 750 cycles (at 0.5 A g⁻¹) | jst.go.jpjst.go.jp |

Solid Electrolyte Interphase (SEI) Formation and Dendrite Suppression

In the field of rechargeable zinc-ion batteries, a major challenge is the formation of zinc dendrites—sharp, needle-like structures that can grow on the zinc anode during charging. frontiersin.org These dendrites can pierce the battery's separator, causing short circuits, and lead to rapid capacity loss and safety hazards. frontiersin.orgmdpi.com A critical strategy to overcome this issue is the formation of a stable and uniform solid electrolyte interphase (SEI) on the anode surface. mdpi.comsciopen.com The SEI acts as a protective layer that regulates the deposition of zinc ions, promoting smooth, non-dendritic plating and stripping. frontiersin.orgsciopen.com

Recent research has highlighted the effectiveness of using zinc trifluoroacetate in the electrolyte to facilitate the in-situ formation of a robust SEI. researchgate.netbohrium.comnih.gov In organic electrolyte systems, the trifluoroacetate (TFA⁻) anion from zinc trifluoroacetate exhibits a strong affinity for zinc ions (Zn²⁺). researchgate.netbohrium.com This interaction leads to the creation of an anion-rich solvation structure around the zinc ions. researchgate.netbohrium.comnih.gov During the electrochemical process, this specific solvation shell induces the formation of an inorganic-rich SEI layer. researchgate.netbohrium.com This protective layer is crucial for shielding the zinc anode from undesirable side reactions and effectively suppressing the growth of dendrites. researchgate.netbohrium.comnih.gov The formation of a stable SEI is considered a highly effective strategy for prolonging the life of aqueous zinc batteries. researchgate.net

Dual-Salt Electrolyte Systems for Enhanced Performance

Building on the principle of SEI engineering, dual-salt electrolyte systems incorporating zinc trifluoroacetate have been developed to further enhance battery performance. researchgate.netbohrium.comnih.gov One promising approach involves an organic electrolyte composed of zinc trifluoroacetate hydrate (Zn(TFA)₂·xH₂O), sodium trifluoroacetate (NaTFA), and an acetonitrile (AN) solvent. researchgate.netbohrium.comnih.gov This formulation creates a unique Zn²⁺/Na⁺ dual-salt system.

The key to this system's success lies in the anion-rich solvation environment created by the trifluoroacetate anions, which promotes the formation of a stable, inorganic-rich SEI that inhibits dendrite growth. researchgate.netbohrium.com The resulting zinc anode demonstrates remarkable long-term cycling stability. In one study, a zinc anode in this dual-salt electrolyte cycled for over 2400 hours at a current density of 0.5 mA cm⁻² with a high Coulombic efficiency of 99.75%. bohrium.comnih.gov Furthermore, when paired with a high-voltage Na₂MnFe(CN)₆ cathode, the full cell with the dual-salt electrolyte showed significantly better capacity retention compared to a cell using only a Zn(TFA)₂/AN electrolyte. researchgate.netbohrium.comnih.gov This demonstrates the synergistic effect of the dual-salt system in creating highly stable and efficient rechargeable batteries.

| Electrolyte System Performance | |

| Electrolyte Composition | 0.5 M Zn(TFA)₂·xH₂O + 0.2 M NaTFA in Acetonitrile |

| Anode | Zinc Metal |

| Cycling Stability | > 2400 hours at 0.5 mA cm⁻² |

| Coulombic Efficiency (CE) | 99.75% |

| Areal Capacity | Up to 5 mAh cm⁻² |

| Source | bohrium.comnih.gov |

Coordination Polymers and Luminescent Materials

Zinc(II) ions are highly sought after for creating luminescent materials due to their d¹⁰ electron configuration, which is beneficial for achieving high emission intensity. researchgate.netmdpi.com Zinc trifluoroacetate serves as a valuable precursor in the synthesis of these materials.

Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional structures. The properties of these polymers can be tuned by carefully selecting the metal salt and organic linkers. nih.gov Zinc trifluoroacetate has been successfully used to synthesize novel coordination polymers with specific structural and functional properties.

One method involves the reaction of zinc trifluoroacetate monohydrate with flexible organic ligands. For example, a 2D coordination polymer was synthesized by reacting Zn(CF₃CO₂)₂·H₂O with 1,3-bis(4-pyridyl)propane (Bpp) in a mixture of acetonitrile and ethanol. researchgate.net The resulting structure consists of 2D layers where zinc ions are coordinated to the nitrogen atoms of the Bpp ligands and the oxygen atoms of the trifluoroacetate anions, which coordinate in a monodentate fashion. researchgate.net

Another innovative approach uses block copolymer micelles as templates to control the size and morphology of coordination polymer nanoparticles. rsc.orgrsc.org Nanoparticles of the 2D coordination network [Zn(TFA)₂(bppa)₂]n (where bppa is 1,3-di(4-pyridyl)propane) were synthesized within polystyrene-block-poly(4-vinylpyridine) micelles. rsc.orgrsc.org The size of the resulting nanoparticles was found to correlate with the composition of the block copolymer used, demonstrating a method for size-controlled synthesis. rsc.org

| Synthesis of [Zn(TFA)₂(bppa)₂]n Nanoparticles | |

| Template | Polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) Micelles |

| Precursors | Zinc trifluoroacetate (Zn(TFA)₂), 1,3-di(4-pyridyl)propane (bppa) |

| Resulting Nanoparticle Core Size (SV-15 template) | 15 ± 2 nm |

| Resulting Nanoparticle Core Size (SV-42 template) | 46 ± 6 nm |

| Source | rsc.org |

Coordination polymers synthesized from zinc trifluoroacetate often exhibit interesting photoluminescent properties. researchgate.netrsc.org The luminescence in these materials generally arises from the organic ligands, with the zinc(II) center playing a crucial role in enhancing the emission intensity by providing structural rigidity. mdpi.commdpi.com

The 2D coordination polymer formed from zinc trifluoroacetate and 1,3-bis(4-pyridyl)propane, for instance, exhibits photoluminescence in the solid state. researchgate.net Similarly, heteroleptic Zn₂Ln₂ complexes incorporating trifluoroacetate ligands, upon excitation, show broad luminescence from 350 to 800 nm, with a prominent peak around 390 nm. rsc.org These materials are of interest for applications in light-emitting devices, particularly for producing blue light, where zinc compounds are considered highly promising. researchgate.net The study of these luminescent properties is essential for developing new sensors, probes, and optical materials. mdpi.comrsc.org

Nanomaterial Synthesis and Surface Modification

Zinc trifluoroacetate and its derivatives can influence the properties of nanomaterials, particularly semiconductor quantum dots (QDs). The surface chemistry of QDs is paramount to their optical and electronic properties.

The surface of quantum dots often has defects or "traps" that can diminish their luminescence efficiency. rsc.orgnih.gov Ligands are used to passivate these surface traps and enhance the quantum yield. The interaction of trifluoroacetate ions with QD surfaces provides insight into this passivation and its effects.

Studies using trifluoroacetic acid (TFA) to treat InP/ZnSe/ZnS core/shell/shell QDs have shown that it can act as an etchant, partially removing the outer ZnS shell and the original passivating ligands. rsc.orgnih.gov This process generates surface defects that act as deep trap states for charge carriers. rsc.orgnih.gov The presence of these TFA-induced traps leads to a significant reduction in the photoluminescence quantum yield and introduces a fast, non-radiative decay pathway known as Auger recombination. rsc.orgnih.gov While this specific research highlights a negative effect, it underscores the critical role that surface-bound ions like trifluoroacetate can play in modulating the photophysical properties of quantum dots. Understanding these interactions is crucial for designing QDs with optimized and stable luminescence for applications in displays, lighting, and biomedical imaging.

Role in Nanoparticle Morphology Control

Zinc;2,2,2-trifluoroacetate plays a significant role in the bottom-up synthesis of advanced nanomaterials, where it is utilized as a critical precursor or modulating agent to direct the size, shape, and dimensionality of nanoparticles. Its influence stems from the unique properties of the trifluoroacetate (TFA) anion, which affects reaction kinetics, crystal growth patterns, and the ultimate morphology of the resulting nanostructures. This control is pivotal in tailoring the physicochemical properties of materials for specific applications in catalysis, electronics, and photonics.

Research has demonstrated that the trifluoroacetate ligand is instrumental in the formation of well-defined nanocrystals. For instance, in the synthesis of zinc ferrite (B1171679) (ZnFe₂O₄) nanocrystals, a heterobimetallic precursor, ZnFe₂(μ₃-O)(μ₂-O₂CCF₃)₆(H₂O)₃, which contains trifluoroacetate ligands, is used under solvothermal conditions. nih.govacs.org The presence of these ligands, in conjunction with other surfactants like oleylamine, is essential for producing crystalline and monodisperse nanoparticles. nih.govacs.org The evolution of these nanoparticles from small amorphous nuclei (1.4 ± 0.4 nm) to larger, uniform isotropic nanocrystals (7.8 ± 1.2 nm) over a 12-hour reaction period highlights the controlled growth facilitated by the chemical environment. nih.gov

Furthermore, zinc trifluoroacetate has been employed in the templated synthesis of coordination polymer nanoparticles. Nanocomposites of the 2D coordination network [Zn(TFA)₂(bppa)₂]n have been successfully synthesized within block copolymer micelles. rsc.org In this approach, the block copolymer acts as a nanoreactor, and the choice of copolymer directly influences the size of the resulting nanoparticle cores. rsc.org This method allows for the creation of 1D and 2D coordination polymer nanoparticles with controlled dimensions. rsc.org

The role of trifluoroacetic acid, a related compound, as a morphology-directing agent further underscores the impact of the trifluoroacetate group. In the synthesis of metal-organic frameworks (MOFs), trifluoroacetic acid can be used to control the self-assembly of 2D nanosheets into complex, flower-like microstructures. rsc.org By varying the concentration of trifluoroacetic acid, the morphology of a copper-based MOF (Cu-TCPP) can be systematically tuned from ill-defined structures to well-formed flower-like assemblies. rsc.org This principle has been extended to the synthesis of other divalent metal porphyrin-based MOFs, including those containing zinc, demonstrating the broad applicability of this approach. rsc.org